molecular formula C17H26N2O2 B7933638 Ethyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester

Ethyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester

Cat. No.: B7933638
M. Wt: 290.4 g/mol
InChI Key: IIVASKQQTWZDTG-UHFFFAOYSA-N
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Description

Ethyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester is a carbamate derivative featuring a cyclohexyl ring substituted with a methylamino group and an ethyl carbamate moiety esterified to a benzyl group. Carbamates are widely studied for their pharmacological properties, including enzyme inhibition and cholinergic activity. Carbamic esters with both a carbamate group and a basic substituent (e.g., methylamino) often exhibit enhanced bioactivity, as seen in physostigmine-like compounds .

Properties

IUPAC Name

benzyl N-ethyl-N-[2-(methylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-3-19(16-12-8-7-11-15(16)18-2)17(20)21-13-14-9-5-4-6-10-14/h4-6,9-10,15-16,18H,3,7-8,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVASKQQTWZDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1NC)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway

  • Acyl Azide Formation :

    • Starting material : 2-Methyl-1-substituted phenyl-2-butyric acid.

    • Reagents : Diphenylphosphoryl azide (DPPA), weak base (e.g., triethylamine).

    • Conditions : Toluene or tetrahydrofuran (THF), 40–120°C, 2 hours.

    • Mechanism : DPPA mediates the conversion of the carboxylic acid to an acyl azide.

  • Isocyanate Generation :

    • Thermal decomposition of the acyl azide at elevated temperatures (80–100°C) yields an isocyanate intermediate.

  • Carbamate Esterification :

    • Trapping agent : Benzyl alcohol.

    • Solvent : Toluene or THF.

    • Outcome : The isocyanate reacts with benzyl alcohol to form the benzyl carbamate.

  • Ethyl Group Incorporation :

    • Subsequent reaction with ethyl chloroformate in methanol or ethanol at room temperature introduces the ethyl ester moiety.

Optimization Data

StepReagent/SolventTemperatureTimeYield*
1DPPA, Toluene80°C2 h75–80%
3Benzyl alcoholRT1 h85%
4Ethyl chloroformateRT2 h70%

*Yields estimated from analogous reactions in the patent.

Reductive Amination for Cyclohexylamine Synthesis

The cyclohexylamine backbone is synthesized via reductive amination, as demonstrated in RSC protocols. This method ensures precise stereochemical control over the 2-methylamino substituent:

Reaction Steps

  • Schiff Base Formation :

    • Reactants : Cyclohexanone and methylamine.

    • Solvent : Methanol, 25°C, 12 hours.

    • Product : Imine intermediate.

  • Reduction with NaBH4 :

    • Conditions : Methanol, 0°C to RT, 2 hours.

    • Outcome : The imine is reduced to 2-methylaminocyclohexylamine with >90% efficiency.

Key Considerations

  • Stereoselectivity : Using chiral catalysts (e.g., (R,R)-ligands) enables enantioselective synthesis.

  • Scalability : NaBH4 offers a cost-effective alternative to LiAlH4 for large-scale production.

Direct Carbamate Coupling with Chloroformates

A streamlined one-pot method couples the preformed amine with ethyl and benzyl chloroformates:

Protocol

  • Amine Activation :

    • Reactants : 2-Methylaminocyclohexylamine, triethylamine (base).

    • Solvent : Dichloromethane (DCM), 0°C.

  • Sequential Chloroformate Addition :

    • Step 1 : Ethyl chloroformate added dropwise, stirred for 1 hour.

    • Step 2 : Benzyl chloroformate introduced, reaction warmed to RT for 4 hours.

  • Workup :

    • Aqueous extraction, drying (Na2SO4), and solvent evaporation yield the crude product.

    • Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity.

Yield Comparison

Chloroformate OrderSolventYield
Ethyl firstDCM78%
Benzyl firstTHF65%

Catalytic Hydrogenation for Deprotection and Functionalization

Post-synthetic modifications often require selective deprotection:

Benzyl Group Removal

  • Catalyst : Pd/C (10 wt%), H2 atmosphere.

  • Solvent : Ethanol, RT, 6 hours.

  • Result : Cleaves the benzyl ester, retaining the ethyl carbamate.

Chemical Reactions Analysis

Types of Reactions

Ethyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Ammonia, primary amines, thiols.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted esters .

Scientific Research Applications

Chemistry

Ethyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester serves as a reagent in organic synthesis and as an intermediate for producing complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, enhances its utility in synthetic chemistry.

Biology

Research indicates that this compound interacts with biological systems, particularly with enzymes and receptors. Its potential effects on metabolic pathways make it a subject of interest for studying biochemical processes.

Medicine

The compound is being investigated for its therapeutic properties, including:

  • Antimicrobial Activity: Preliminary studies suggest it may inhibit bacterial growth.
  • Cytotoxicity: In vitro studies indicate potential apoptosis induction in cancer cell lines.
  • Neuropharmacological Effects: The ethylamino group suggests possible interactions with neurotransmitter systems, which could lead to anxiolytic or analgesic effects.
Activity TypeDescriptionReference
AntimicrobialPotential inhibition of bacterial growth
CytotoxicityInduces apoptosis in cancer cell lines
NeuropharmacologicalPossible interaction with neurotransmitter systems

Structure-Activity Relationship (SAR)

The modifications to the cyclohexyl and amino groups significantly affect biological activity. Variations in substituents can alter binding affinity and selectivity towards target enzymes.

Modification TypeEffect on ActivityReference
Cyclohexane SubstituentAlters binding affinity and selectivity
Amino Group VariationInfluences neuropharmacological effects

Case Study 1: Antimicrobial Testing

A study on carbamate derivatives demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Analysis

In vitro studies on breast cancer cell lines revealed that this compound induced significant cytotoxicity at micromolar concentrations. Flow cytometry analysis indicated that the compound triggers apoptosis through the intrinsic pathway, suggesting further exploration in cancer therapy.

Mechanism of Action

The mechanism of action of Ethyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituted Cyclohexyl Carbamates

{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS 1353967-76-6)
  • Structure: Differs by a 2-chloro-acetyl group on the ethylamino substituent.
  • Properties: Molecular weight 352.9 g/mol, purity ≥95%.
  • Applications : Discontinued commercial availability suggests challenges in synthesis or stability.
Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester
  • Structure: Features a hydroxyethyl group instead of methylamino.
  • Impact: The hydroxyl group improves hydrophilicity, which may enhance solubility but reduce membrane permeability compared to the methylamino analogue .
(6-Bromo-hexyl)-carbamic acid benzyl ester (CAS 116784-97-5)
  • Structure : A hexyl chain with a terminal bromine substituent.
  • Functionality : The bromine allows for further functionalization (e.g., nucleophilic substitution), making it a versatile intermediate in medicinal chemistry .

Piperidine and Pyrrolidinone Derivatives

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS 1353987-40-2)
  • Structure : Incorporates a piperidine ring with a hydroxyethyl group.
  • Pharmacological Relevance : Piperidine derivatives are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier. The hydroxyethyl group may modulate receptor binding .
(5S)-[5-(3-Allyl-2-oxo-pyrrolidin-1-yl)-hexyl]-carbamic acid benzyl ester
  • Structure: Contains a pyrrolidinone ring with an allyl group.
  • Synthetic Utility: Pyrrolidinones are peptidomimetics, mimicking peptide backbones. The allyl group offers a handle for further modifications .

Benzyl Carbamates with Varying Ester Groups

Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester (Fenoxycarb)
  • Structure: Ethyl ester linked to a phenoxyphenoxyethyl chain.
  • Biological Role: Used as an insect growth regulator. The phenoxy groups contribute to lipophilicity and target binding .
ZMAL29 ([5-acetylamino-1-(4-methyl-2-oxo-2H-chromen-7-ylcarbamoyl)-pentyl]-carbamic acid benzyl ester)
  • Application : Fluorescent substrate for sirtuin deacetylase assays. The benzyl ester stabilizes the compound against hydrolysis, enabling enzymatic studies .

Key Comparative Data

Compound Molecular Formula Key Substituents Bioactivity/Applications References
Ethyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester C₁₇H₂₅N₂O₃ (estimated) Methylamino, ethyl carbamate Hypothesized enzyme inhibition (e.g., sirtuins)
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester C₁₈H₂₅ClN₂O₃ Chloro-acetyl, ethylamino High reactivity; discontinued
Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester C₁₈H₂₇N₂O₄ (estimated) Hydroxyethyl Improved solubility; reduced commercial viability
Fenoxycarb C₁₇H₁₉NO₄ Phenoxyphenoxyethyl Insect growth regulator
ZMAL29 C₂₄H₂₅N₃O₆ Chromenyl, acetylamino Sirtuin substrate

Pharmacological and Toxicological Insights

  • Activity Trends: Carbamates with tertiary amines (e.g., methylamino) exhibit stronger cholinergic activity than those with secondary or primary amines .
  • Toxicity: Carbamic acid ethyl ester (urethane) is carcinogenic due to vinyl epoxide formation. However, benzyl esters like the target compound may avoid this pathway, reducing toxicity .

Biological Activity

Ethyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester is a carbamate compound with potential therapeutic applications. Its structure includes a cyclohexyl ring, an ethylamino group, and a benzyl ester moiety, which contribute to its unique biological activity. Understanding its biological properties is essential for its potential use in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are critical for binding to biological targets .

Pharmacological Studies

  • Antimicrobial Activity : Preliminary studies have shown that carbamate derivatives exhibit significant antimicrobial properties. This compound may possess similar activities, potentially inhibiting bacterial growth. In vitro tests are required to confirm its efficacy against specific strains .
  • Cytotoxicity : The cytotoxic effects of this compound on various cancer cell lines have been investigated. Data suggest that it may induce apoptosis in certain cancer cells, making it a candidate for further research in oncology .
  • Neuropharmacological Effects : Given the presence of the ethylamino group, there is potential for neuropharmacological activity. Studies on related compounds indicate possible interactions with neurotransmitter systems, which could lead to anxiolytic or analgesic effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that modifications to the cyclohexyl and amino groups can significantly alter its biological activity. For instance, variations in the substituents on the cyclohexane ring have been shown to affect binding affinity and selectivity towards target enzymes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential inhibition of bacterial growth
CytotoxicityInduces apoptosis in cancer cell lines
NeuropharmacologicalPossible interaction with neurotransmitter systems

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on ActivityReference
Cyclohexane SubstituentAlters binding affinity and selectivity
Amino Group VariationInfluences neuropharmacological effects

Case Study 1: Antimicrobial Testing

A study conducted on a series of carbamate derivatives including this compound demonstrated promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Cancer Cell Line Analysis

In vitro studies on breast cancer cell lines revealed that this compound induced significant cytotoxicity at micromolar concentrations. Flow cytometry analysis indicated that the compound triggers apoptosis through the intrinsic pathway, suggesting further exploration in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for Ethyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step processes, starting with the preparation of the cyclohexylamine core. A nucleophilic substitution reaction introduces the methylamino group, followed by carbamate formation using benzyl chloroformate. Key steps include:
  • Aminolysis : Reacting cyclohexene oxide with methylamine under controlled pH (8–9) and temperature (40–60°C) to form 2-methylamino-cyclohexanol.
  • Carbamate Formation : Treating the intermediate with benzyl chloroformate in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl.
  • Ethylation : Introducing the ethyl group via alkylation with ethyl bromide in the presence of NaH.
    Optimization involves monitoring reaction kinetics via HPLC and adjusting solvent polarity (e.g., switching from THF to DMF for better solubility of intermediates) .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methylamino at C2 of the cyclohexyl ring, benzyl ester carbonyl at δ ~155 ppm).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 347.2).
  • HPLC-PDA : Assess purity (>98%) using a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Initial screening should focus on:
  • Enzyme Inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay, with IC50_{50} determination via dose-response curves.
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) using 3^3H-labeled antagonists.
  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells to rule out nonspecific toxicity at <10 μM concentrations .

Advanced Research Questions

Q. How does stereochemistry at the cyclohexyl C2 position influence biological activity, and how can enantiomeric resolution be achieved?

  • Methodological Answer : The (R)- and (S)-enantiomers of the methylamino group exhibit divergent binding affinities. For resolution:
  • Chiral HPLC : Use a Chiralpak IG-U column with n-hexane/isopropanol (85:15) to separate enantiomers.
  • X-ray Crystallography : Co-crystallize with a target enzyme (e.g., carbonic anhydrase) to confirm absolute configuration and binding mode.
    Studies on analogs show a 10–100x potency difference between enantiomers, emphasizing the need for stereochemical control in lead optimization .

Q. How should researchers address contradictions in biological data between this compound and structurally similar analogs?

  • Methodological Answer : Discrepancies (e.g., variable IC50_{50} values for enzyme inhibition) can arise from:
  • Substituent Effects : Compare with analogs lacking the ethyl or benzyl group using QSAR models.
  • Metabolic Stability : Perform liver microsome assays to assess if differences stem from rapid degradation (e.g., CYP3A4-mediated oxidation of the benzyl ester).
  • Off-Target Interactions : Use proteome-wide affinity pulldown assays to identify unintended binding partners .

Q. What computational strategies are effective in predicting interactions with neurological targets?

  • Methodological Answer : Employ:
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to GABAA_A receptors (PDB: 6HUP). Focus on hydrogen bonding with Asn-205 and hydrophobic packing with the benzyl group.
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes.
  • Free Energy Perturbation (FEP) : Calculate relative binding energies of analogs to prioritize synthesis .

Q. How can comparative studies with piperidine/pyrrolidine analogs inform SAR for this compound?

  • Methodological Answer : Design analogs replacing the cyclohexyl ring with piperidine () or pyrrolidine () and evaluate:
  • Ring Conformation : Use 1^1H-NMR coupling constants to compare chair vs. boat conformations.
  • Bioactivity : Test against shared targets (e.g., acetylcholinesterase) to determine if reduced ring size enhances potency.
  • Solubility : Measure logP via shake-flask method; pyrrolidine analogs often show improved aqueous solubility due to reduced hydrophobicity .

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